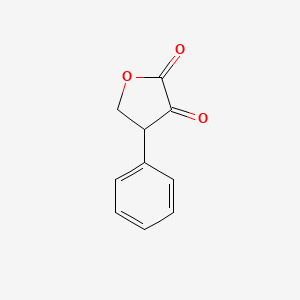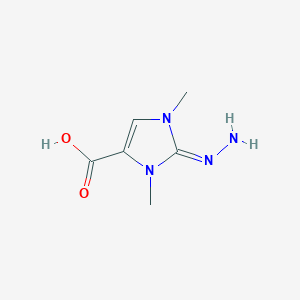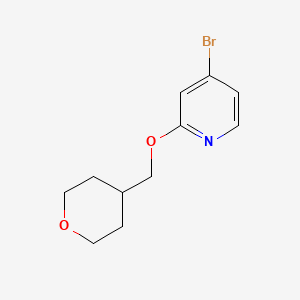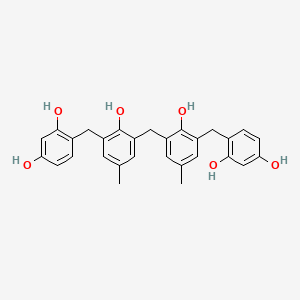
4-Phenyldihydrofuran-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenyldihydrofuran-2,3-dione: is an organic compound belonging to the class of dihydrofurans It features a furan ring fused with a phenyl group and two carbonyl groups at positions 2 and 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyldihydrofuran-2,3-dione can be achieved through several methods. . This method typically involves the use of 1,4-diketones and an acid catalyst to form the furan ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale Paal-Knorr synthesis or other cyclization reactions using appropriate starting materials and catalysts. The reaction conditions are optimized to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-Phenyldihydrofuran-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming diols.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Diols or other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-Phenyldihydrofuran-2,3-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings
Mecanismo De Acción
The mechanism of action of 4-Phenyldihydrofuran-2,3-dione involves its interaction with various molecular targets. The compound’s carbonyl groups can participate in nucleophilic addition reactions, while the phenyl ring can undergo electrophilic substitution. These interactions can lead to the formation of various intermediates and products, depending on the reaction conditions .
Comparación Con Compuestos Similares
5-Phenyl-2,3-dihydrofuran-2,3-dione: Similar structure but with different substituents.
4-Methyl-5-phenyl-2,3-dihydrofuran-2,3-dione: Contains a methyl group in addition to the phenyl group.
Pyrrolidine-2,3-dione: A nitrogen-containing analog with similar reactivity
Uniqueness: 4-Phenyldihydrofuran-2,3-dione is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry and research applications.
Propiedades
Fórmula molecular |
C10H8O3 |
|---|---|
Peso molecular |
176.17 g/mol |
Nombre IUPAC |
4-phenyloxolane-2,3-dione |
InChI |
InChI=1S/C10H8O3/c11-9-8(6-13-10(9)12)7-4-2-1-3-5-7/h1-5,8H,6H2 |
Clave InChI |
WYGILTLZANOLBZ-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(=O)C(=O)O1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-9-phenyl-9H-carbazole](/img/structure/B12827686.png)

![2-{[2-(3-Methylthiomorpholin-4-yl)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B12827691.png)
![(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol](/img/structure/B12827697.png)

![1-(5-Methyl-1H-benzo[d]imidazol-1-yl)propan-1-one](/img/structure/B12827702.png)

![2-(6-Hydroxy-3-oxo-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)acetic acid](/img/structure/B12827715.png)





